
CBB1007 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CBB1007 Hcl is a cell-permeable amidino-guanidinium compound that acts as a potent, reversible and substrate competitive LSD1 selective inhibitor (IC50 = 5.27 μM for hLSD1). CBB1007 efficiently can block LSD1-mediated demethylation of H3K4Me2 and H3K4Me (IC50 ≤ 5 μM) with no effect on H3K4Me3 and H3K9Me2, and LSD2 and JARID1A activities. Increases H3K4Me2 and H3K4Me contents (IC50 ≤ 5 μM), and causes activation of epigenetically suppressed CHRM4/M4-ArchR and SCN3A genes in F9 cells (IC50 ≤ 3.74 μM). CBB1007 was Shown to preferentially arrest the growth of pluripotent tumors with minimal effect on non-pluripotent cancer or normal somatic cells (IC50 ≥ 100 μM).
Wissenschaftliche Forschungsanwendungen
CBB1007 hydrochloride, also known as LSD1 Inhibitor III, is a small molecule that has garnered attention in the field of cancer research due to its ability to inhibit lysine-specific demethylase 1 (LSD1). This compound is primarily utilized in scientific research to explore epigenetic regulation and its implications in various cancers, particularly those characterized by pluripotent stem cell properties. Below is a detailed examination of its applications, supported by case studies and data.
Cancer Research
This compound is primarily investigated for its role in cancer therapy, particularly in the following areas:
- Inhibition of Tumor Growth : The compound has demonstrated significant antitumor activity against various cancers, including colorectal cancer, where it outperformed traditional chemotherapeutics like irinotecan .
- Epigenetic Modulation : By inhibiting LSD1, CBB1007 alters the methylation status of histones, leading to reactivation of tumor suppressor genes that may be silenced in cancer cells. This mechanism is crucial for understanding tumor biology and developing new therapeutic strategies .
Mechanistic Studies
CBB1007 serves as a valuable tool in mechanistic studies aimed at elucidating the role of LSD1 in epigenetic regulation:
- Gene Expression Studies : Researchers have utilized CBB1007 to investigate the activation of epigenetically suppressed genes such as CHRM4 and SCN3A in pluripotent cell lines. The compound's ability to increase levels of H3K4Me2 and H3K4Me indicates its potential in reversing aberrant gene silencing associated with cancer .
- Cell Line Models : Various studies have employed CBB1007 in cell line models to assess its effects on cell proliferation and differentiation. The selective growth arrest observed in pluripotent cells provides insights into how LSD1 inhibition can be leveraged for therapeutic purposes .
Drug Development
This compound is also being explored as a lead compound for developing new drugs targeting LSD1:
- Structure-Activity Relationship Studies : Ongoing research focuses on modifying the chemical structure of CBB1007 to enhance its potency and selectivity against LSD1 while minimizing off-target effects. This involves systematic variations to understand how structural changes influence biological activity .
Case Study 1: Colorectal Cancer
A study demonstrated that treatment with CBB1007 resulted in significant tumor regression in patient-derived colorectal cancer xenografts. The mechanism was attributed to the reactivation of genes involved in apoptosis that were silenced due to aberrant methylation patterns .
Case Study 2: Pluripotent Stem Cells
In another investigation, CBB1007 was applied to pluripotent stem cell lines to study its effects on differentiation pathways. The results indicated that inhibition of LSD1 led to enhanced differentiation into specific lineages while maintaining pluripotency markers, highlighting its potential in regenerative medicine .
Data Summary Table
Eigenschaften
Molekularformel |
C27H39Cl5N8O4 |
---|---|
Molekulargewicht |
716.91 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.